Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester
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Overview
Description
Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester is a complex organic compound that belongs to the class of pyranoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester typically involves multi-step reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of a base, followed by cyclization to form the pyranoquinoline core . The reaction is usually carried out in refluxing ethanol, providing good yields in a relatively short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the release of inflammatory mediators, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde
- Pyrazoloquinolines
- Indole derivatives
Uniqueness
Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential pharmacological properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
ethyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C17H15NO5/c1-4-22-17(21)12-7-11(19)13-15(23-12)10-6-5-8(2)9(3)14(10)18-16(13)20/h5-7H,4H2,1-3H3,(H,18,20) |
InChI Key |
OBIXUTKFTBMVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Origin of Product |
United States |
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